3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
BenchChem offers high-quality 3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Compound 4e exhibits promising antitumor activities. It belongs to the class of nonclassical antifolates, which are effective against cancer cells. Specifically:
Antifolate Agent
As a nonclassical antifolate, compound 4e targets folate-dependent enzymes involved in DNA synthesis. These enzymes include dihydrofolate reductase (DHFR), thymidylate synthase, and purine synthesis GAR formyltransferase (GARFT). Nonclassical antifolates like 4e are generally more lipophilic and enter cells through passive diffusion .
Potential Anticancer Drug
Given its potent anticancer properties, compound 4e is worth further investigation as a novel anticancer agent. Its unique structure, with an m-methoxyphenyl side chain linked by an α,β-unsaturated carbonyl group as a three-carbon bridge, sets it apart from classical antifolates .
Synthetic Applications
Researchers have synthesized various derivatives of compound 4e, exploring its chemical reactivity and potential applications. For instance:
- Stereoisomers : All stereoisomers of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido-[3,4-b]indole-3-carboxylate have been prepared, contributing to the understanding of its stereochemistry .
- Quinazolinone Derivatives : Compound 4e has been used as a precursor in the synthesis of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, expanding its synthetic utility .
Molecular Modeling Studies
Computational approaches, such as molecular docking and dynamics simulations, can explore the binding interactions of compound 4e with its target enzymes. These studies provide insights into its mechanism of action and guide further drug development.
properties
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-16-30(20-11-13-21(34-3)14-12-20)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)2)15-7-10-19-8-5-4-6-9-19/h4-14,18H,15-17H2,1-3H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESDDCDMUDCPS-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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